molecular formula C8H15NO2S B13297890 Methyl 2-(3-aminothian-3-yl)acetate

Methyl 2-(3-aminothian-3-yl)acetate

Cat. No.: B13297890
M. Wt: 189.28 g/mol
InChI Key: UYQTYAALFLDGKT-UHFFFAOYSA-N
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Description

Methyl 2-(3-aminothian-3-yl)acetate is an organic compound with the molecular formula C8H15NO2S It is characterized by the presence of a thian ring, which is a sulfur-containing heterocycle, and an amino group attached to the third carbon of the thian ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-aminothian-3-yl)acetate typically involves the reaction of thian-3-ylamine with methyl bromoacetate. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include refluxing the reactants in an appropriate solvent, such as ethanol, for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-aminothian-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of Methyl 2-(3-nitrothian-3-yl)acetate.

    Reduction: Formation of Methyl 2-(3-aminothian-3-yl)ethanol.

    Substitution: Formation of various substituted thian derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(3-aminothian-3-yl)acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving sulfur-containing heterocycles and their biological activities.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(3-aminothian-3-yl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the thian ring can participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(3-aminothietan-3-yl)acetate: Similar structure but with a different heterocyclic ring.

    Methyl 2-(4-methylphenylsulfonamido)acetate: Contains a sulfonamide group instead of an amino group.

Uniqueness

Methyl 2-(3-aminothian-3-yl)acetate is unique due to the presence of the thian ring and the amino group, which confer specific chemical and biological properties

Properties

Molecular Formula

C8H15NO2S

Molecular Weight

189.28 g/mol

IUPAC Name

methyl 2-(3-aminothian-3-yl)acetate

InChI

InChI=1S/C8H15NO2S/c1-11-7(10)5-8(9)3-2-4-12-6-8/h2-6,9H2,1H3

InChI Key

UYQTYAALFLDGKT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1(CCCSC1)N

Origin of Product

United States

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